molecular formula C17H11NO3S2 B11703839 3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate

Cat. No.: B11703839
M. Wt: 341.4 g/mol
InChI Key: NVCYPDIMHXGUSQ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate is a complex organic compound that features a thiazolidine ring, a phenyl group, and a benzoate ester. This compound is notable for its unique structure, which combines elements that are often found in biologically active molecules. The presence of the thiazolidine ring, in particular, is associated with a variety of pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions to form the thiazolidine ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazolidine derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol in the presence of an acid catalyst to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro, bromo, or other substituted phenyl derivatives.

Scientific Research Applications

3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity by binding to the active site. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The phenyl benzoate moiety may also contribute to the compound’s ability to interact with cell membranes or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds like thiazolidinediones, which are known for their antidiabetic properties.

    Benzoate Esters: Compounds such as methyl benzoate, which is used in fragrances and as a solvent.

Uniqueness

What sets 3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate apart is its combination of a thiazolidine ring with a phenyl benzoate ester. This unique structure allows it to exhibit a diverse range of biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H11NO3S2

Molecular Weight

341.4 g/mol

IUPAC Name

[3-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C17H11NO3S2/c19-15-14(23-17(22)18-15)10-11-5-4-8-13(9-11)21-16(20)12-6-2-1-3-7-12/h1-10H,(H,18,19,22)/b14-10+

InChI Key

NVCYPDIMHXGUSQ-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C/3\C(=O)NC(=S)S3

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)NC(=S)S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.